molecular formula C11H15BrO B1522605 1-Bromo-3-(neopentyloxy)benzene CAS No. 528528-63-4

1-Bromo-3-(neopentyloxy)benzene

Cat. No.: B1522605
CAS No.: 528528-63-4
M. Wt: 243.14 g/mol
InChI Key: DLBVPHSNXXQEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(neopentyloxy)benzene is a chemical compound with the molecular formula C11H15BrO and a molecular weight of 243.14 . It is used in various chemical reactions and can be obtained from several suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromine atom and a neopentyloxy group attached to it . The neopentyloxy group is an ether group, which consists of an oxygen atom connected to a neopentyl group. The bromine atom is directly attached to the benzene ring .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 243.14 and is stored at temperatures between 2-8°C in a sealed, dry environment .

Scientific Research Applications

Organic Synthesis and Ligand Design

Synthesis of Luminescent Platinum Complexes

A study by Rochester et al. (2009) explores the synthesis of luminescent platinum complexes using derivatives of 1,3-di(2-pyridyl)benzene, highlighting the role of electron-rich pendants in modulating excited states through ion binding. This research demonstrates the application of 1,3-di(2-pyridyl)benzene derivatives in designing luminescent materials for potential use in sensors and organic light-emitting diodes (OLEDs) (Rochester, Develay, Záliš, & Williams, 2009).

Materials Science

Development of Advanced Materials

In the field of materials science, the synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene by Patil et al. (2012) serve as a precursor for graphene nanoribbons with controlled edge morphology. This research underlines the importance of specific bromo-substituted benzene derivatives in the bottom-up synthesis of planar graphene structures, which are crucial for electronics and optoelectronics (Patil, Uthaisar, Barone, & Fahlman, 2012).

Coordination Chemistry

Catalysis and Coordination Complexes

The work of Uhl et al. (2005) on the facile synthesis of a gallium-bridged [3,3,3]-cyclophane showcases the innovative application of hydrogallation reactions. This research provides new insights into the synthesis of metal-bridged cyclophanes, highlighting the versatility of bromo-substituted benzene derivatives in the formation of complex structures with potential applications in catalysis and the development of new materials (Uhl, Breher, Haddadpour, & Rogel, 2005).

Mechanism of Action

The mechanism of action for bromobenzenes involves electrophilic aromatic substitution. In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

When handling 1-Bromo-3-(neopentyloxy)benzene, it’s important to wear personal protective equipment, avoid contact with skin and eyes, and ensure adequate ventilation . In case of fire, use CO2, dry chemical, or foam for extinction .

Properties

IUPAC Name

1-bromo-3-(2,2-dimethylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-11(2,3)8-13-10-6-4-5-9(12)7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBVPHSNXXQEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680766
Record name 1-Bromo-3-(2,2-dimethylpropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528528-63-4
Record name 1-Bromo-3-(2,2-dimethylpropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-(neopentyloxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-(neopentyloxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3-(neopentyloxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3-(neopentyloxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3-(neopentyloxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3-(neopentyloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.